molecular formula C13H12N4O2S B3141654 (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid CAS No. 482616-05-7

(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid

Cat. No.: B3141654
CAS No.: 482616-05-7
M. Wt: 288.33 g/mol
InChI Key: ZSTRBSZLCAUYEO-UHFFFAOYSA-N
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Description

(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid is a complex organic compound characterized by its unique structure, which includes a tetraaza-fluorene core with dimethyl substitutions and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetraaza-fluorene core: This can be achieved through cyclization reactions involving appropriate diamines and aldehydes under acidic or basic conditions.

    Introduction of dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the sulfanyl-acetic acid moiety: This step involves thiolation reactions followed by carboxylation to introduce the sulfanyl and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Can be conducted under a variety of conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl)-acetic acid: Lacks the sulfanyl group, which may affect its reactivity and applications.

    (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

The presence of both the tetraaza-fluorene core and the sulfanyl-acetic acid moiety in (6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid makes it unique

Properties

IUPAC Name

2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-6-3-7(2)10-8(4-6)11-12(14-10)15-13(17-16-11)20-5-9(18)19/h3-4H,5H2,1-2H3,(H,18,19)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTRBSZLCAUYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331282
Record name 2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

482616-05-7
Record name 2-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid
Reactant of Route 2
(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid
Reactant of Route 3
(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid
Reactant of Route 4
(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid
Reactant of Route 5
(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid
Reactant of Route 6
Reactant of Route 6
(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid

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